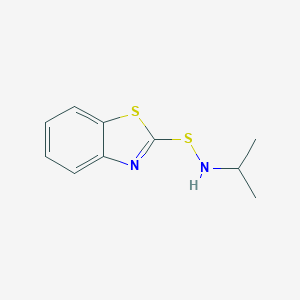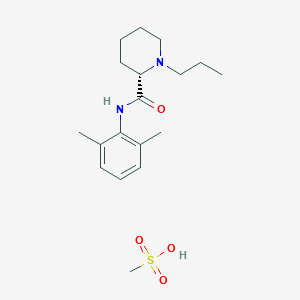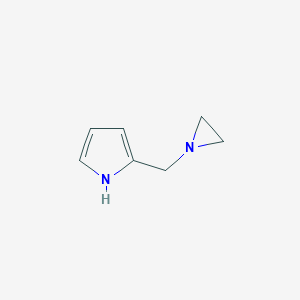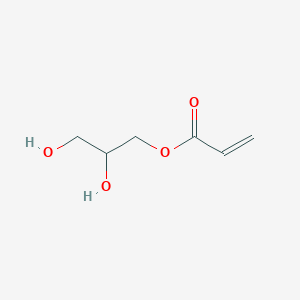
2,3-ジヒドロキシプロピルアクリレート
概要
説明
2,3-Dihydroxypropyl acrylate is an organic compound with the molecular formula C6H10O4This compound is characterized by the presence of both hydroxyl and acrylate functional groups, making it a versatile intermediate in various chemical reactions and industrial applications .
科学的研究の応用
2,3-Dihydroxypropyl acrylate has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of hydrophilic polymers and hydrogels, which have applications in drug delivery, wound healing, and tissue engineering.
Biocompatibility Studies: Due to its biocompatible nature, it is used in the development of materials for biomedical applications.
Thermoresponsive Polymers: Research has shown that polymers derived from 2,3-dihydroxypropyl acrylate exhibit thermoresponsive behavior, making them suitable for controlled drug release systems.
Cell Detachment: It has been investigated for its potential in cell detachment applications, particularly in bioengineering.
作用機序
Target of Action
2,3-Dihydroxypropyl acrylate is primarily used as a synthetic or pharmaceutical intermediate in the preparation of drugs for diseases such as cancer and cardiovascular abnormalities . It also plays a crucial role in the creation of targeted therapy and drug transport mechanisms .
Biochemical Pathways
Given its use in the preparation of drugs for cancer and cardiovascular abnormalities , it may be involved in pathways related to cell proliferation, apoptosis, angiogenesis, and other processes relevant to these conditions.
Result of Action
Given its role as a pharmaceutical intermediate in drug synthesis , the ultimate effects would likely depend on the specific drugs that are synthesized using this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydroxypropyl acrylate. It’s worth noting that safety data sheets recommend handling the compound in a well-ventilated place and avoiding dust formation, breathing mist, gas, or vapors . This suggests that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or other airborne particles.
生化学分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the process of drug synthesis . The nature of these interactions is complex and depends on the specific context of the biochemical reaction.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydroxypropyl acrylate is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and long-term effects on cellular function are important factors in its use in in vitro or in vivo studies .
Metabolic Pathways
It is known that it interacts with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it may interact with various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
It is known that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl acrylate can be synthesized through the esterification of acrylic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl acrylate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Types of Reactions:
Oxidation: 2,3-Dihydroxypropyl acrylate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions at the hydroxyl groups.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
類似化合物との比較
- Glycerol 1-acrylate
- 2,3-Dihydroxypropyl methacrylate
- 2-Hydroxy-3-phenoxypropyl acrylate
Comparison: 2,3-Dihydroxypropyl acrylate is unique due to the presence of two hydroxyl groups, which enhance its hydrophilicity and reactivity. This makes it particularly suitable for applications requiring high biocompatibility and hydrophilicity, such as in biomedical materials and hydrogels. In contrast, compounds like glycerol 1-acrylate and 2,3-dihydroxypropyl methacrylate may have different reactivity and properties due to variations in their functional groups .
特性
IUPAC Name |
2,3-dihydroxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUOLBODXJOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905858 | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-20-2 | |
| Record name | 2,3-Dihydroxypropyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dihydroxypropyl acrylate suitable for creating amphiphilic block copolymers?
A1: 2,3-Dihydroxypropyl acrylate possesses both hydrophilic and hydrophobic characteristics. While the acrylate group exhibits hydrophobicity, the presence of two hydroxyl groups introduces hydrophilicity. This duality makes it an ideal building block for amphiphilic polymers. Researchers have successfully synthesized amphiphilic block copolymers using 2,3-Dihydroxypropyl acrylate and methyl acrylate via Atom Transfer Radical Polymerization (ATRP). [, ] This technique allows for controlled polymerization, leading to well-defined block copolymers. []
Q2: How does the structure of polymers incorporating 2,3-Dihydroxypropyl acrylate influence their applications?
A2: The incorporation of 2,3-Dihydroxypropyl acrylate allows for the creation of polymers with tunable hydrophilic/hydrophobic properties. For example, researchers have synthesized thermoresponsive block copolymers incorporating 2,3-Dihydroxypropyl acrylate. These polymers change their aggregation behavior in response to temperature variations, demonstrating their potential for applications such as switchable catalysts. [] Additionally, the presence of hydroxyl groups in 2,3-Dihydroxypropyl acrylate allows for further chemical modification, expanding its potential applications. []
Q3: Can you elaborate on the use of 2,3-Dihydroxypropyl acrylate in synthesizing graft copolymers?
A3: Researchers have explored the use of 2,3-Dihydroxypropyl acrylate in creating graft copolymers with enhanced properties. For instance, copolymers of diallyldimethylammonium chloride and 2,3-Dihydroxypropyl acrylate have served as substrates for grafting acrylamide using ceric ion initiation. [] This method allows for the synthesis of high molecular weight graft copolymers with potentially improved characteristics compared to their individual components.
Q4: What analytical techniques are commonly used to characterize polymers containing 2,3-Dihydroxypropyl acrylate?
A4: Numerous analytical techniques are employed to characterize polymers containing 2,3-Dihydroxypropyl acrylate. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, confirming successful polymerization and block formation. [] Dynamic Light Scattering (DLS) is used to analyze the size and aggregation behavior of the polymers, particularly for thermoresponsive systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
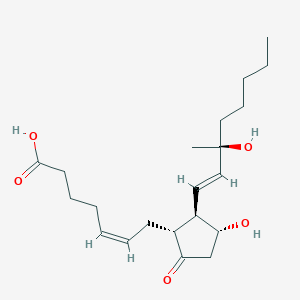
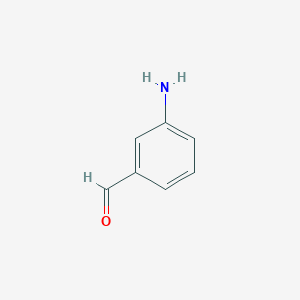
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
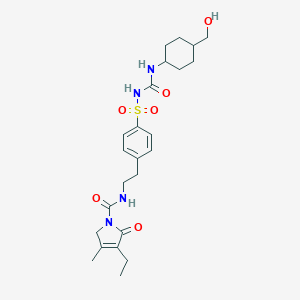
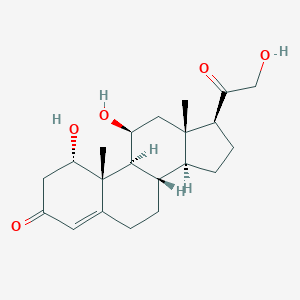
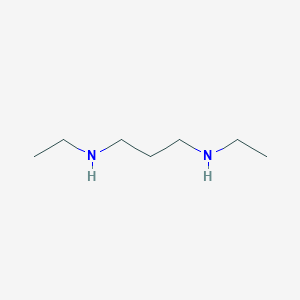
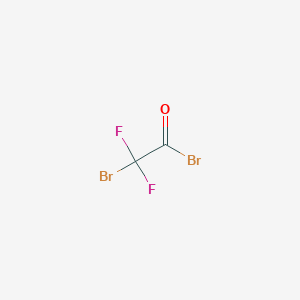
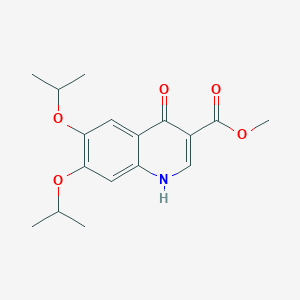
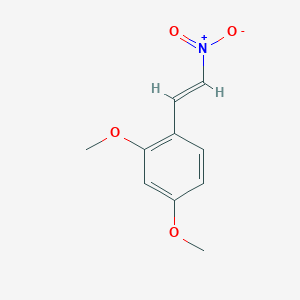
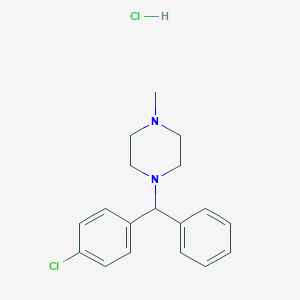
![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)
